molecular formula C13H19N3O2 B2806743 Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate CAS No. 152665-25-3

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B2806743
CAS No.: 152665-25-3
M. Wt: 249.314
InChI Key: UHDYZSHJLXXWOH-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS: 152665-25-3; 58489-32-0) is a piperidine derivative with a molecular formula of C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . The compound features a piperidine ring substituted at the 4-position with an ethyl ester group and at the 1-position with a 6-methylpyridazine moiety.

Properties

IUPAC Name

ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDYZSHJLXXWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is primarily investigated for its pharmacological properties. Its structure suggests potential activity in targeting various biological pathways, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit anticancer properties. For instance, compounds that target the Janus kinase (JAK) pathway have shown promise in treating hematological malignancies and solid tumors . this compound's structural features may enhance its efficacy in inhibiting cancer cell proliferation.

Neuroprotective Effects

Studies have suggested that piperidine derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The ability of this compound to cross the blood-brain barrier may facilitate its use in therapies aimed at conditions like Alzheimer's disease.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties.

Synthesis of Bioactive Compounds

This compound can be utilized as a building block for synthesizing other biologically active molecules. For example, its reaction with different amines or acids can yield novel compounds with enhanced biological activities .

Photocatalytic Reactions

Recent advancements in synthetic methodologies have highlighted the use of photocatalysts in reactions involving piperidine derivatives. The incorporation of this compound in such reactions can lead to more efficient synthesis pathways with reduced environmental impact .

Case Study on Anticancer Activity

A study conducted on piperidine derivatives demonstrated that certain modifications led to enhanced inhibition of cancer cell lines, particularly those resistant to conventional therapies. This compound was among the compounds tested, showing promising results in vitro against breast cancer cells .

Case Study on Neuroprotection

In research focusing on neurodegenerative diseases, derivatives of piperidine were evaluated for their protective effects on neuronal cells subjected to oxidative stress. This compound exhibited a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate
  • Molecular Weight : 321.35 g/mol .
  • Key Substituent: A 6-morpholinopyrimidine group replaces the pyridazine ring.
  • Synthesis : Prepared via nucleophilic substitution of a chloropyrimidine intermediate with morpholine (55% yield after purification) .
Ethyl 1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxylate
  • Key Substituent : A 4-sulfamoylbenzoyl group replaces the pyridazine ring .
  • Synthesis : Synthesized via amide coupling using EDCI/HOBt, followed by hydrazine treatment to form hydrazide derivatives.
  • Applications : The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological applications compared to pyridazine-based compounds .
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate
  • Molecular Weight : 227.13 g/mol .
  • Key Feature : A fused bicyclic 1,6-naphthyridine system replaces the pyridazine ring.
  • Synthesis : Generated via hydrogenation of a ketone-oxime intermediate, yielding two diastereomers (combined yield: 86%) .
  • Structural Impact: The rigid bicyclic structure reduces conformational flexibility compared to the monocyclic pyridazine in the target compound.

Physicochemical and Spectroscopic Properties

  • Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate: LCMS retention time (Rt = 1.58 min) and molecular ion ([M+H]⁺ = 321) indicate higher polarity than the target compound due to the morpholine group .
  • Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate: ¹H NMR signals at δ 4.16–4.08 (ester protons) and δ 3.85 (methoxyimino) provide benchmarks for comparing electronic environments in related esters .

Biological Activity

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound features a piperidine ring substituted with a pyridazine moiety, which is known to influence its biological properties. The structural characteristics contribute to its interaction with various biological targets, making it a candidate for further investigation in drug development.

Biological Activities

  • Antimicrobial Properties :
    The compound has demonstrated notable antimicrobial activity. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
  • Anticancer Effects :
    This compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, promoting apoptosis and cell cycle arrest. The compound's mechanism likely involves disruption of microtubule dynamics, which is critical in cancer cell division .
  • Anti-inflammatory Activity :
    Preliminary investigations suggest that this compound may possess anti-inflammatory effects, potentially through modulation of neurotransmitter receptors or enzymes involved in inflammatory pathways. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, which could explain its potential efficacy in neurological disorders.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain.

Table 1: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntimicrobialMIC TestingEffective against S. aureus and E. coli (MIC: 0.0039 - 0.025 mg/mL)
AnticancerCell Proliferation AssaysInduces apoptosis and cell cycle arrest in cancer cells
Anti-inflammatoryEnzyme Activity AssaysModulates inflammatory pathways

Selected Research Studies

  • Antimicrobial Activity Study : A study conducted on various piperidine derivatives highlighted the strong antibacterial properties of this compound, particularly against resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Research focusing on the compound's effect on breast cancer cell lines showed significant inhibition of proliferation, suggesting a promising avenue for cancer therapy .
  • Inflammatory Response Modulation : A study indicated that the compound could potentially inhibit key enzymes involved in inflammatory responses, providing insights into its therapeutic applications for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Reacting piperidine-4-carboxylate derivatives with halogenated pyridazine precursors (e.g., bromo- or chloro-substituted pyridazines) under basic conditions (e.g., organic bases like triethylamine) in solvents such as acetonitrile or THF .
  • Step 2 : Catalytic coupling agents like EDCI/HOBt may be employed to enhance yield and regioselectivity, as seen in analogous piperidine-sulfonamide syntheses .
  • Step 3 : Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring conformation and ester group positioning. For example, the ethyl ester typically shows a triplet at ~1.2 ppm (CH3CH_3) and a quartet at ~4.1 ppm (CH2CH_2) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns, such as loss of the ethyl group (-45 Da) or pyridazine moiety .
  • X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks, though this requires high-quality single crystals .

Q. What are the primary physicochemical properties of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic piperidine and pyridazine moieties .
  • Stability : Stable under inert atmospheres but may hydrolyze in acidic/basic conditions, requiring storage at -20°C in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl2_2) can enhance coupling efficiency .
  • Solvent effects : Switching from ethanol to THF improves reaction kinetics by reducing steric hindrance .
  • Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions (e.g., ester hydrolysis) .
  • Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, pH) .

Q. How to resolve contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Off-target profiling : Employ kinome-wide screening or proteomics to identify unintended interactions .
  • Structural analogs : Compare activity with derivatives (e.g., replacing pyridazine with quinoline) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors like G-protein-coupled receptors (GPCRs) or kinases .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptor count .

Methodological Challenges and Solutions

Q. How to address low yield in the final coupling step?

  • Problem : Steric hindrance from the 6-methylpyridazine group reduces nucleophilic attack efficiency.
  • Solution : Introduce microwave-assisted synthesis (100°C, 150 W) to accelerate reaction rates or use bulkier leaving groups (e.g., tosylates) .

Q. How to confirm enantiomeric purity in asymmetric syntheses?

  • Chiral HPLC : Utilize columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase .
  • Circular dichroism (CD) : Compare experimental spectra with computed spectra from density functional theory (DFT) .

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